molecular formula C7H12N4O B2603958 4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide CAS No. 1001500-46-4

4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2603958
CAS No.: 1001500-46-4
M. Wt: 168.2
InChI Key: JEQXMZSIIMYFTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole-4-carboxamides, which includes “4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide”, involves a series of steps. These compounds are rationally designed, synthesized, and their structures are characterized by 1H NMR, 13C NMR, and HRMS . A practical method for the synthesis of pyrazole-4-carboxamides has been provided and evaluated for their antifungal activities .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains functional groups such as an amide group and an amino group .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is involved in the synthesis of diverse heterocyclic derivatives, showcasing its versatility as a precursor for creating pyrazolo[3,4-d]pyrimidin-4(5H)-ones and other related structures. Miyashita et al. (1990) demonstrated its utility in producing pyrazolo[3,4-d]pyrimidin derivatives, which are of interest due to their potential biological activities (Miyashita, Iijima, Higashino, & Matsuda, 1990). Additionally, Hassan, Hafez, and Osman (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives from similar compounds, indicating a broad scope for chemical transformations and applications in drug discovery (Hassan, Hafez, & Osman, 2014).

Biological Activity

Several studies have investigated the biological activities of derivatives synthesized from this compound. For example, Rahmouni et al. (2016) explored novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of these compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016). Similarly, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with promising antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).

Agrochemical Applications

In addition to medicinal chemistry, the compound's derivatives have found applications in agrochemistry. Ohno et al. (2010) discovered insecticidal activity in 1-alkyl-3-sulfonyloxypyrazole-4-carboxamide derivatives, showcasing the potential for developing new pesticides (Ohno, Nagaoka, Hirai, Uchida, Kochi, Yamada, & Tokumura, 2010).

Properties

IUPAC Name

4-amino-1-ethyl-N-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-11-4-5(8)6(10-11)7(12)9-2/h4H,3,8H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQXMZSIIMYFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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